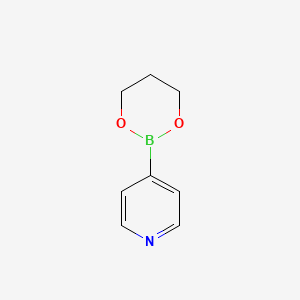

4-(1,3,2-Dioxaborinan-2-YL)pyridine

Description

Significance in Modern Organic Synthesis and Chemical Innovation

The strategic importance of pyridine (B92270) boronate esters lies in their versatility as coupling partners in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. nih.gov The pyridine motif is a ubiquitous structural element found in numerous natural products, pharmaceuticals, and functional materials. nih.gov Consequently, methods for the efficient incorporation of this heterocycle are of paramount importance. Pyridine boronate esters serve as stable, easily handled, and reactive synthons for introducing the pyridyl group. arkat-usa.orgorgsyn.org

Their significance is particularly pronounced in the realm of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. nih.govwwjmrd.com This reaction has become a cornerstone of modern organic synthesis due to its functional group tolerance, mild reaction conditions, and the commercial availability and low toxicity of the boron-containing reagents. acs.orgnih.gov The development of novel pyridine boronate esters continues to push the boundaries of chemical innovation, allowing for the synthesis of previously inaccessible molecules and the streamlining of synthetic routes to valuable compounds. rsc.org

Overview of Organoboron Compounds in Contemporary Chemical Research

Organoboron compounds, characterized by a carbon-boron bond, have a rich and diverse chemistry. wikipedia.orgnumberanalytics.com Their reactivity is largely dictated by the electron-deficient nature of the boron atom, which possesses a vacant p-orbital, rendering it a Lewis acid. mdpi.com This electrophilicity allows for a wide range of transformations, from hydroboration reactions to their use as protecting groups. numberanalytics.commdpi.com

In contemporary chemical research, organoboron compounds are celebrated for their role as key building blocks in organic synthesis. wiley.com The stability of many organoboron reagents, particularly boronic acids and their esters, to air and moisture contributes to their widespread use. nih.govnumberanalytics.com Beyond their utility in cross-coupling reactions, organoboron compounds are finding increasing applications in medicinal chemistry, with several boron-containing drugs having been approved for clinical use. nih.govresearchgate.net The ability of the boronic acid moiety to form reversible covalent bonds with biological nucleophiles has opened up new avenues for enzyme inhibition and drug design. researchgate.net Furthermore, the unique electronic properties of organoboron compounds are being harnessed in the development of advanced materials with novel optical and electronic functions. rsc.org

Properties

Molecular Formula |

C8H10BNO2 |

|---|---|

Molecular Weight |

162.98 g/mol |

IUPAC Name |

4-(1,3,2-dioxaborinan-2-yl)pyridine |

InChI |

InChI=1S/C8H10BNO2/c1-6-11-9(12-7-1)8-2-4-10-5-3-8/h2-5H,1,6-7H2 |

InChI Key |

WWVDDWHSFFHIFL-UHFFFAOYSA-N |

SMILES |

B1(OCCCO1)C2=CC=NC=C2 |

Canonical SMILES |

B1(OCCCO1)C2=CC=NC=C2 |

Origin of Product |

United States |

Intrinsic Reactivity and Mechanistic Pathways of 4 1,3,2 Dioxaborinan 2 Yl Pyridine and Its Derivatives

Role in Transition Metal-Catalyzed Cross-Coupling Reactions

The utility of 4-(1,3,2-dioxaborinan-2-yl)pyridine in synthetic chemistry is most prominent in its participation in transition metal-catalyzed reactions, particularly the Suzuki-Miyaura cross-coupling. Its reactivity is governed by the intricate interplay between the boronic ester functionality and the coordinating pyridine (B92270) nitrogen.

Transmetalation Mechanisms in Suzuki-Miyaura Coupling

Transmetalation, the transfer of an organic group from boron to the palladium center, is a pivotal step in the Suzuki-Miyaura catalytic cycle. rsc.orgnih.gov The specific mechanism for boronic esters like this compound has been a subject of detailed investigation, moving beyond the initial assumptions that hydrolysis to the corresponding boronic acid was a prerequisite.

Contrary to earlier beliefs, substantial evidence now confirms that boronic esters can undergo transmetalation directly to the palladium center without prior hydrolysis to the boronic acid. acs.orgillinois.edu Structural, kinetic, and computational studies have identified and characterized pre-transmetalation intermediates formed from various common boronic esters. acs.orgnih.gov This direct pathway is significant because different boronic esters can exhibit markedly different reaction rates, with some esters transmetalating more than 20 times faster than the corresponding boronic acid. illinois.edu

Two critical factors have been identified as enabling this direct transfer of the organic fragment: the ability to generate an empty coordination site on the palladium atom and the nucleophilic character of the ipso-carbon attached to the boron. acs.orgnih.gov The reaction of an arylpalladium(II) hydroxo complex with neutral boronic esters has been shown to be a viable pathway, often proceeding at rates comparable to the reaction with the free boronic acid. nih.gov This suggests that for boronic esters, the operative mechanism can involve the neutral boron species reacting with a palladium hydroxide (B78521) complex, rather than the alternative pathway involving a boronate anion and a palladium halide complex. nih.gov

The kinetics of the transmetalation step are profoundly influenced by the coordination environment of the palladium catalyst. nih.govenscm.fr The creation of an open or empty coordination site on the palladium(II) intermediate is essential for the boronic ester to approach and interact with the metal center. nih.govacs.org The nature of the ligands attached to the palladium dictates its reactivity; for instance, the dissociation of a phosphine (B1218219) ligand from a bisphosphine palladium complex is often a prerequisite to open a site for the incoming boronic ester. acs.org

The electronic properties of both the palladium complex and the boronic ester are crucial. Transmetalation is generally accelerated by more electron-rich nucleophiles (the organoboron component) and electron-poor electrophiles (the arylpalladium component). nih.gov The solvent and the specific transmetalation reagent can also dictate the speciation of the resulting palladium complexes (e.g., cis/trans isomers), which arises from different operative transmetalation mechanisms and dynamic effects occurring after the transition state. acs.orgnih.gov

| Factor | Influence on Transmetalation Rate | Mechanism/Reason | Source |

|---|---|---|---|

| Palladium Coordination | An available coordination site is required. | Facilitates interaction between the boronic ester and the palladium center. | acs.orgnih.gov |

| Ligand Type | Affects catalyst activity and stability. | Ligand dissociation (e.g., from L₂Pd) can precede transmetalation. The electronic and steric properties of ligands (e.g., phosphines) modify the reactivity of the Pd center. | enscm.fracs.org |

| Electronic Properties of Coupling Partners | Accelerated by electron-donating groups on the boronic ester and electron-withdrawing groups on the palladium-bound aryl group. | Increases the nucleophilicity of the transferring group and the electrophilicity of the metal center, respectively. | nih.gov |

| Solvent | Can influence reaction mechanism and product speciation. | Polar or coordinating solvents can stabilize intermediates or alter the dominant transmetalation pathway (e.g., ionic vs. concerted). | nih.gov |

The Suzuki-Miyaura reaction generates byproducts that can significantly influence the catalytic cycle. A key byproduct is boric acid (B(OH)₃), which is formed alongside the desired coupled product. stackexchange.com The gradual accumulation of boric acid in the reaction medium can alter the acid-base equilibrium. stackexchange.comresearchgate.netscilit.com This is critical because the effectiveness of the base used in the reaction is modulated by the changing pH.

Chelation Effects and Pyridine Nitrogen Coordination to Metal Centers

The presence of the pyridine nitrogen atom in this compound introduces an additional layer of complexity and potential reactivity. Nitrogen atoms in ligands are well-known to coordinate with transition metals, influencing the outcome of catalytic reactions. acs.org In the context of cross-coupling, the pyridine nitrogen can act as a directing group, facilitating the reaction by forming a stable chelate intermediate with the metal center. rsc.org

This coordination can occur in several ways. The nitrogen's lone pair of electrons can form a dative bond with the palladium center, creating a five- or six-membered ring if another part of the molecule is also bound. rsc.org This chelation can stabilize the transition state, potentially lower the activation energy for steps like C-H activation or transmetalation, and influence the regioselectivity of the reaction. rsc.org The coordination geometry around the metal is highly adaptable, with pyridine and its derivatives capable of forming tetrahedral, square planar, and octahedral complexes depending on the metal ion and reaction conditions. wikipedia.orgjscimedcentral.com In some systems, the pyridine nitrogen has been shown to act as a Lewis basic site that can cooperatively activate substrates in conjunction with the Lewis acidic boron center. rsc.org

| Coordination Mode | Description | Effect on Catalysis | Source |

|---|---|---|---|

| Monodentate (N-coordination) | The pyridine nitrogen lone pair donates to the metal center. | Acts as a standard ligand, influencing the electronic properties and stability of the catalyst. | jscimedcentral.com |

| Bidentate/Chelating | The pyridine nitrogen and another atom (e.g., from the boronic ester group or another part of the substrate) coordinate to the same metal center. | Can act as a directing group, stabilize intermediates, and enhance reaction rates and selectivity. | rsc.orgnih.gov |

| Bridging | The pyridine ligand coordinates to two different metal centers simultaneously. | Relevant in polynuclear complexes and can influence cooperative catalytic effects. | rsc.org |

Electrophilic and Nucleophilic Reactivity Profiles

The reactivity of this compound is dualistic, exhibiting both electrophilic and nucleophilic characteristics depending on the reaction environment.

The boron atom in the neutral boronic ester is sp²-hybridized and possesses a vacant p-orbital, rendering it an electron-accepting Lewis acid. aablocks.com This electrophilicity allows it to interact with Lewis bases.

Conversely, in the presence of a base (such as an alkoxide or hydroxide) or a sufficiently strong nucleophile (like an organolithium reagent), the boron center can be attacked to form a tetracoordinate "ate" complex. aablocks.comnih.govnih.gov In this sp³-hybridized boronate state, the organic group attached to the boron becomes significantly more nucleophilic. aablocks.com The reactivity of these boronate complexes is tunable; for example, ate complexes derived from neopentyl or ethylene (B1197577) glycol boronic esters are found to be about 10,000 times more reactive as nucleophiles than those derived from pinacol (B44631) esters. nih.gov This enhanced nucleophilicity is what drives the transmetalation step in many Suzuki-Miyaura coupling variants. The pKa of the parent boronic acid also plays a key role, with pyridylboronic acids being relatively acidic, which influences the equilibrium of boronate formation. aablocks.com

This profile allows the compound to react with a wide array of electrophiles once activated into its boronate form, enabling the formation of C-C, C-N, C-O, and C-halogen bonds with high stereocontrol in asymmetric applications. nih.gov

Reaction with N-Oxides: Hydroxylation Pathways

The reaction of pyridine boronate esters with N-oxides provides a pathway for the hydroxylation of the pyridine ring. This transformation is crucial for introducing hydroxyl groups, which can serve as handles for further functionalization. The mechanism involves the activation of the pyridine ring by the N-oxide, facilitating nucleophilic attack.

Organometallic Additions to Activated Pyridine Boronates

A significant application of pyridine boronate esters is their reaction with organometallic reagents following activation of the pyridine ring. nih.gov This process allows for the introduction of a wide range of substituents onto the pyridine core. nih.gov

The activation of pyridine boronic esters, such as the 1,3,2-dioxaborinane derivative, with an acylating agent, renders them susceptible to nucleophilic attack by organometallic reagents. nih.govnih.gov This addition results in the formation of a dihydropyridine (B1217469) boronic ester intermediate. nih.govnih.gov These intermediates are versatile and can be derivatized in several ways. nih.gov For instance, treatment with oxygen and a base leads to the formation of substituted pyridines. nih.gov This method is compatible with a variety of organometallic reagents, including primary, secondary, and tertiary alkyl lithium reagents, as well as aryl and alkynyl lithium species. nih.gov Functionalized nucleophiles, such as those derived from aryl and alkyl zinc reagents bearing ester, bromo, or cyano groups, have also been successfully employed. nih.gov

Furthermore, these dihydropyridine intermediates can undergo other transformations. For example, reduction of the crude dihydropyridine with palladium on carbon (Pd/C) in methanol (B129727) under a hydrogen atmosphere can lead to the formation of 4-substituted piperidines. nih.gov Alternatively, pretreatment with an acidic resin prior to hydrogenation can yield tetrahydropyridines. nih.gov Longer reaction times during hydrogenation can produce piperidine (B6355638) boronic esters. nih.gov The ability to form and subsequently functionalize these dihydropyridine boronic esters provides a powerful tool for accessing substituted pyridines, dihydropyridines, and piperidines, which are common motifs in pharmaceuticals and natural products. nih.govnih.gov

| Activating Agent | Organometallic Reagent | Resulting Intermediate/Product | Reference |

|---|---|---|---|

| Acylating Agent | Alkyl/Aryl/Alkynyl Lithium | Dihydropyridine boronic ester | nih.gov |

| Acylating Agent | Aryl/Alkyl Zinc | Functionalized dihydropyridine boronic ester | nih.gov |

| Dihydropyridine Intermediate | O₂, Base | Substituted Pyridine | nih.gov |

| Dihydropyridine Intermediate | Pd/C, H₂ | 4-Substituted Piperidine | nih.gov |

| Dihydropyridine Intermediate | Acidic Resin, then H₂ | Tetrahydropyridine | nih.gov |

Chemical Stability and Decomposition Pathways

The stability of this compound under various conditions is a critical factor in its storage and application.

Hydrolytic Stability of 1,3,2-Dioxaborinane Rings

The 1,3,2-dioxaborinane ring, a six-membered cyclic boronate ester, generally exhibits greater thermodynamic stability compared to its five-membered analog, the 1,3,2-dioxaborolane ring. researchgate.net However, the hydrolytic stability of boronate esters can be influenced by several factors. The presence of bulky groups can hinder the formation of a stable, closed conformation, potentially leading to lower stability. researchgate.net

Oxidative Stability Considerations

Boronic acids and their esters are known to be susceptible to oxidative degradation, particularly in the presence of reactive oxygen species. digitellinc.comnih.gov This oxidative deboronation can be a significant issue, especially in biological applications. digitellinc.com The stability of boronic esters towards oxidation can be influenced by electronic factors. nih.gov For instance, diminishing the electron density on the boron atom has been shown to enhance oxidative stability. nih.govnih.gov This can be achieved by introducing electron-withdrawing groups or by forming intramolecularly coordinated structures like boralactones, which have demonstrated a dramatic increase in resistance to oxidation. digitellinc.comnih.gov While cyclic esters can offer a modest improvement in oxidative stability, more significant enhancements are seen with structures that reduce the electron-donating capacity towards the boron's p-orbital during the rate-limiting step of oxidation. digitellinc.comnih.gov

| Compound Type | Decomposition Onset Temperature (°C) | Analysis Method | Reference |

|---|---|---|---|

| Silsesquioxane-derived boronate ester H | > 300 | TGA | mdpi.com |

| Spiroborate ester of curcumin (B1669340) with malonic acid | 280-321 (initial decomposition) | TGA | jetir.org |

Ligand Exchange and Metathesis Mechanisms in Boronate Esters

The reactivity of boronate esters, including this compound, is characterized by dynamic exchange processes at the boron center. These processes are fundamental to their application in dynamic covalent chemistry, materials science, and as intermediates in organic synthesis. The principal mechanistic pathways involve ligand exchange at the boron-oxygen bonds and metathesis reactions that exchange the boron-carbon bond. While detailed mechanistic studies specifically on this compound are not extensively documented, the behavior of analogous aryl and pyridine boronate esters provides a strong framework for understanding its intrinsic reactivity.

Two primary types of exchange mechanisms are dominant for boronate esters:

Transesterification : The exchange of the diol moiety (the "ligand") at the boron center.

Metathesis/Transmetalation : The exchange of the organic group attached to the boron atom.

Boronate Ester Transesterification

Transesterification is a reversible ligand exchange reaction where the diol component of a boronate ester is swapped with a free diol or alcohol. This process is crucial for the formation of dynamic combinatorial libraries and the synthesis of vitrimers, which are polymers with dynamic crosslinks. researchgate.net The reaction generally proceeds through the formation of a tetracoordinate boronate species.

The mechanism is highly sensitive to reaction conditions, particularly the presence of a catalyst. In the absence of a catalyst, the equilibrium between a boronic acid and a diol to form the boronate ester can be slow and incomplete. researchgate.net The addition of a base, such as triethylamine (B128534) (Et₃N) or 1,8-diazabicycloundec-7-ene (DBU), facilitates the reaction by activating the diol or forming a more reactive boronate complex, shifting the equilibrium towards the product. mdpi.com Similarly, acid catalysis can promote the exchange of oxygen substituents at the boron center. nih.gov

The general mechanism for base-catalyzed transesterification involves the following steps:

Coordination of the base to the Lewis acidic boron atom of the boronate ester or deprotonation of the incoming diol.

Nucleophilic attack of the diol (or diolate) onto the boron center, forming a tetrahedral intermediate.

Departure of the original diol, regenerating the trigonal boronate ester.

The reversibility of this process allows for the creation of mixtures of boronate esters that are under thermodynamic control. researchgate.net

Table 1: Conditions for Boronate Ester Exchange Reactions

| Reactants | Catalyst/Base | Solvent | Outcome |

|---|---|---|---|

| Phenylboronic acid + Catechol | None | CDCl₃ | Incomplete conversion to boronic ester. researchgate.net |

| Phenylboronic acid + Catechol | Triethylamine (Et₃N) | CDCl₃ | Complete formation of the boronate ester. researchgate.net |

| Phenylboronic acid + Catechol & Methyl 3,4-dihydroxybenzoate | Triethylamine (Et₃N) | CDCl₃ | Reversible transesterification observed, leading to a mixture of boronic esters under thermodynamic control. researchgate.net |

Metathesis and Transmetalation Mechanisms

Metathesis in the context of organoboron chemistry often refers to the exchange of the organic substituent on the boron atom. A critically important class of these reactions is transmetalation, where an organic group is transferred from boron to another metal. This step is pivotal in many cross-coupling reactions, such as the Suzuki-Miyaura coupling.

For pyridine-containing boronate esters, the nitrogen atom can play a significant role in modulating the reactivity and mechanism of transmetalation. Studies on analogous neutral boronate esters, such as pinacol esters, in reactions with metal complexes have provided direct insight into these pathways.

For instance, the transmetalation of (2-benzofuranyl)BPin to a pyridine(diimine) iron alkoxide complex has been observed directly. nih.gov This process involves the exchange of the alkoxide ligand on the iron for the benzofuranyl group from the boronate ester, yielding an iron-carbon bond. Such studies are relevant for the development of iron-catalyzed cross-coupling reactions. nih.gov

Another well-studied example is the boron-to-zinc transmetalation. This transformation enables the synthesis of stereochemically enriched organozinc reagents from alkylboronic esters. nih.gov Mechanistic investigations suggest that the reaction proceeds through the formation of a four-coordinate boronate "ate" complex, which is formed by the addition of an organolithium reagent to the boronic ester. This "ate" complex is significantly more reactive towards transmetalation than the neutral trigonal boronic ester. The stereospecific transfer of the alkyl group to zinc then occurs from this tetracoordinate intermediate. nih.gov

Table 2: Examples of Metathesis/Transmetalation Reactions with Boronate Esters

| Boronate Ester | Reagent | Product Type | Mechanistic Feature |

|---|---|---|---|

| Secondary Alkylboronic Ester | 1. t-BuLi 2. Zn(OPiv)₂ | Organozinc Reagent | Proceeds via a tetracoordinate boron "ate" complex; stereospecific transfer. nih.gov |

| (2-benzofuranyl)BPin | (iPrPDI)FeOEt | Organoiron Complex | Direct transmetalation from a neutral boronate ester to an iron alkoxide. nih.gov |

Strategic Building Block in Complex Organic Synthesis

The utility of 4-pyridylboronic acid esters as foundational units in organic chemistry is well-established, enabling the construction of diverse and complex molecular architectures.

Construction of Functionalized Pyridine and Dihydropyridine Scaffolds

The pyridine ring is a core structure in numerous pharmaceuticals and biologically active compounds. This compound serves as a key precursor for creating more elaborate pyridine derivatives. Through metal-catalyzed cross-coupling reactions, various functional groups can be attached to the 4-position of the pyridine ring.

Similarly, this compound is instrumental in synthesizing dihydropyridine scaffolds. The 1,4-dihydropyridine (B1200194) (1,4-DHP) core is significant in medicinal chemistry, known for its presence in drugs targeting L-type calcium channels. nih.gov Boronic esters like tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydropyridine-1-carboxylate provide a direct route to functionalized dihydropyridines, which are otherwise challenging to synthesize. nih.gov These building blocks allow for the introduction of the pyridine or a protected dihydropyridine motif into larger molecules.

Table 1: Examples of Dihydropyridine Precursors Derived from Boronic Esters

| Compound Name | CAS Number | Molecular Formula | Key Feature |

|---|---|---|---|

| tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydropyridine-1(2H)-carboxylate | 865245-32-5 | C16H28BNO4 | Boc-protected dihydropyridine boronic ester for further coupling reactions. nih.gov |

| tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate | 286961-14-6 | C16H28BNO4 | Isomeric form for accessing different substitution patterns on the dihydropyridine ring. bldpharm.com |

Late-Stage Functionalization of Pyridine-Containing Molecules

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and drug discovery, as it allows for the modification of complex molecules, such as drug candidates, in the final steps of a synthetic sequence. unimi.itnih.gov This approach enables the rapid generation of analogues for structure-activity relationship (SAR) studies without the need for de novo synthesis. unimi.itnih.gov

C-H borylation has emerged as one of the most versatile LSF methods. nih.gov This reaction installs a boronic ester group onto a molecule, which can then be converted into a wide array of other functional groups. nih.gov While direct C-H functionalization of the pyridine ring can be unselective, methods have been developed to achieve site-selective borylation. unimi.it For instance, iridium-catalyzed C-H borylation can introduce a boronic ester at specific positions on a pyridine-containing drug, which then acts as a handle for further diversification using a building block like this compound or its derivatives in cross-coupling reactions. nih.gov This strategy has been applied to decorate biologically relevant scaffolds like the 4-amino-2-pyridone chemotype in a site-selective manner. rsc.org

Synthesis of Bipyridyl Moieties and Related Conjugated Systems

Bipyridine units are privileged ligands in coordination chemistry and are integral components of functional materials, catalysts, and pharmaceuticals. The Suzuki-Miyaura cross-coupling reaction, which pairs an organoboron compound with an organohalide, is a primary method for constructing C-C bonds. This compound is an ideal coupling partner for synthesizing 4,4'-bipyridines and other asymmetrically substituted bipyridyls.

The reaction involves coupling the pyridine boronic ester with a halogenated pyridine, often catalyzed by a palladium complex. mdpi.com This methodology provides an efficient route to bipyridyls, which can be challenging to synthesize through other means. mdpi.com The resulting conjugated systems, where two or more pyridine rings are linked, exhibit unique electronic and photophysical properties, making them valuable in the development of organic electronics and sensors. scite.ai

Table 2: Selected Bipyridine Synthesis Methods

| Reaction Type | Catalyst/Reagent | Significance | Citation |

|---|---|---|---|

| Ullmann-type Homocoupling | Pd(OAc)2 / piperazine | Operationally straightforward method for coupling bromopyridines at high temperatures. | mdpi.com |

| Decarboxylative C-H Activation | Diruthenium tetrahydrido complex / Ag2O | Couples picolinic acid with pyridine for an efficient route to 2,2'-bipyridines. | mdpi.com |

| Wurtz Coupling | I2 or MnO2 | Synthesizes polyhalogenated 4,4'-bipyridines from 4-lithiodihalopyridines. | mdpi.com |

Contributions to Materials Science and Polymer Chemistry

The incorporation of boron and pyridine functionalities into macromolecules has led to the development of advanced materials with tailored properties for a range of applications.

Incorporation into Boron-Containing Polymers and Covalent Organic Frameworks

Boron-containing polymers are of significant interest due to their unique electronic and optical properties, which arise from the interaction between the vacant p-orbital on the boron atom and the π-electrons of conjugated systems. scite.ai this compound can serve as a monomer or a functionalizing agent in the synthesis of such polymers.

More specifically, it is a key building block for Covalent Organic Frameworks (COFs). COFs are crystalline, porous materials constructed from organic building blocks linked by strong covalent bonds. researchgate.netmdpi.com The predictable structure, high porosity, and thermal stability of COFs make them promising for applications in gas storage, catalysis, and electronics. researchgate.netsemanticscholar.org Pyridine-based COFs can be synthesized via Schiff base condensation or through the formation of boronate ester or boroxine (B1236090) linkages. semanticscholar.orgnih.gov For instance, a pyridine-containing amine can be condensed with an aldehyde to form a COF with accessible nitrogen sites within its pores, enhancing its performance as an adsorbent. nih.gov Alternatively, polyfunctional aryl boronic esters can undergo transesterification or metathesis to form robust, porous boroxine or dioxaborole-linked COFs. semanticscholar.org

Development of Responsive and Smart Materials through Boronate Linkages

The boronate ester linkage is dynamic, meaning it can form and break reversibly under specific conditions, such as changes in pH or the presence of diols (like sugars). This dynamic covalent chemistry is the foundation for creating "smart" or responsive materials. Polymers and gels cross-linked with boronate esters can exhibit stimuli-responsive behavior. For example, a hydrogel containing boronate ester linkages can swell or shrink in response to glucose concentration, making it a candidate for glucose-sensing applications or controlled-release drug delivery systems. The pyridine moiety within a building block like this compound can further tune the material's properties, such as its acidity, hydrophilicity, and metal-coordinating ability, adding another layer of functionality to the responsive system.

Optoelectronic and Heat-Resistant Polymer Applications

The integration of this compound and its derivatives into polymer chains offers a strategic pathway to novel materials with enhanced properties. The inherent Lewis acid-base characteristics of the N→B coordination bond are pivotal in developing advanced polymers for electronics and high-performance applications. chemimpex.comnih.gov

Boron-containing polymers are noted for their valuable properties, but those linked by boronic esters can be susceptible to hydrolysis. nih.gov However, the introduction of an intramolecular nitrogen-boron (N→B) coordination bond, as is possible with pyridyl-boron building blocks, significantly enhances the stability of the resulting polymers. This coordination shields the boron atom, making it less susceptible to water and heat. nih.gov Research into nitrogen-coordinating cyclic boronic diesters (NCBs) has led to the development of vitrimers—a class of plastics that are strong and resistant like thermosets but can be reprocessed and recycled. nih.gov These polyurethane and poly(urea-urethane) vitrimers exhibit excellent solvent resistance and mechanical properties. nih.gov The key to their enhanced stability is the N→B internal coordination, which protects the dynamic covalent boronic ester linkages. nih.gov This strategy paves the way for a new generation of sustainable, heat-resistant, and reprocessable materials.

Furthermore, the compound serves as a versatile building block in material science for creating polymers with improved properties for electronics. chemimpex.com Theoretical studies on related boronate esters have shown that the electronic and spectroscopic properties are highly sensitive to coordination events at the boron atom. mdpi.com This sensitivity, particularly changes in electron transitions (n → π* and π → π*), is fundamental to the development of optoelectronic materials that can respond to external stimuli. mdpi.com

Supramolecular Chemistry and Molecular Recognition

The directional and reversible nature of the interaction between the pyridine nitrogen and the boron atom makes this compound an exceptional candidate for constructing complex, self-assembling supramolecular structures.

The primary mechanism driving the self-assembly of systems containing pyridyl boronic esters is the formation of a dative covalent bond between the nitrogen atom of the pyridine ring (a Lewis base) and the electron-deficient boron atom (a Lewis acid). researchgate.netmdpi.com This N→B interaction is a powerful tool for connecting molecular components into well-defined, larger architectures.

Crystallographic analyses have confirmed that dipyridyl linkers connect bis(dioxaborole) units through these dative B-N interactions, forming stable polymers. researchgate.net This strategy has been successfully employed to assemble various boronic acid-based supramolecular structures, including macrocycles and polymers, by condensing arylboronic acids with dihydroxypyridine ligands. researchgate.net The reversibility of boronic ester formation, combined with the directional N→B bond, allows for thermodynamic control and self-correction during the assembly process, leading to the most stable architectures. researchgate.net

A notable example involves the self-assembly of aryl boronic acids with 4,4′-bipyridine, which results in H-shaped Lewis acid-base adducts. mdpi.com This demonstrates the power of using the N→B bond to create discrete, stable host-guest complexes. mdpi.com

Pyridyl donors, such as the one present in this compound, play a crucial role in coordinating with metal centers to direct the formation of highly ordered supramolecular structures. nih.govcam.ac.uk This metal-directed self-assembly leverages the strong and geometrically well-defined nature of metal-ligand bonds to construct complex architectures that would be difficult to achieve otherwise. nih.govnih.gov

Researchers have successfully constructed supramolecular trigonal prismatic cages by combining a tris(pyridyl)borane donor with diruthenium or platinum acceptors. nih.gov In these structures, the pyridyl groups of the boron-containing ligand coordinate to the metal centers, forming the vertices of the prism. nih.gov The presence of the boron atom within the ligand framework can also introduce additional functionality, such as fluoride (B91410) ion sensing. nih.gov

The coordination of pyridyl groups to metal centers can also be used in conjunction with other self-assembly interactions. For example, boronate ester condensations have been combined with metal-ligand interactions to prepare rhenium-based macrocycles. researchgate.net The choice of metal ion is critical, as properties like bonding strength, directionality, and ligand exchange rates influence the final structure and its stability. nih.gov

The rational design of supramolecular architectures relies on the use of predictable and programmable interactions between well-chosen molecular building blocks. mdpi.com The dative covalent N→B bond is a cornerstone of this approach in boron chemistry, providing a reliable method for the self-assembly of well-defined structures. mdpi.com

The design strategy often involves the parallel use of multiple reversible reactions. For instance, combining the reversible formation of boronate esters with the N→B interaction allows for the one-pot synthesis of complex structures like macrocycles, polymers, and even molecular cages from multiple components. researchgate.net By carefully selecting the geometry and functionality of the building blocks—such as using a specific diol to create the dioxaborinane ring or choosing a particular dipyridyl linker—chemists can control the size, shape, and properties of the final supramolecular assembly. researchgate.netmdpi.com

This approach has been used to create H-shaped Lewis acid-base adducts that can act as hosts for aromatic guest molecules, demonstrating that function can be designed into the architecture. mdpi.com The ability to create diverse and functional architectures through minimal engineering highlights the power of using metal coordination and other directed interactions in rational design. nih.gov

Conclusion

Advanced Characterization and Computational Insights

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are fundamental in confirming the identity and purity of 4-(1,3,2-Dioxaborinan-2-YL)pyridine. Multinuclear NMR, IR spectroscopy, and mass spectrometry each offer unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environment of specific nuclei. For pyridyl boronate esters, ¹H, ¹³C, and ¹¹B NMR are particularly informative.

¹H NMR: The proton NMR spectrum provides information on the hydrogen atoms within the molecule. The aromatic protons on the pyridine (B92270) ring typically appear as distinct doublets in the downfield region. The protons of the propane-1,3-diol backbone of the dioxaborinane ring exhibit characteristic multiplets corresponding to the axial and equatorial positions within the ring structure.

¹³C NMR: The carbon NMR spectrum reveals the chemical environment of each carbon atom. The pyridine ring carbons show signals in the aromatic region, while the methylene (B1212753) carbons of the dioxaborinane ring appear in the aliphatic region of the spectrum. The carbon atom attached directly to the boron (the ipso-carbon) is also identifiable.

¹¹B NMR: Boron-11 is an NMR-active nucleus, and its chemical shift provides direct information about the coordination state of the boron atom. In six-membered dioxaborinane esters, the boron atom is typically tricoordinate (trigonal planar). scielo.org.mx In a study of self-assembly of arylboronate esters with pyridyl side chains, a closely related dioxaborinane compound showed a broad signal at approximately δ = 27.9 ppm in CDCl₃, which is characteristic of a trigonal planar boronate ester. For comparison, studies on other six-membered heterocyclic boronate esters show that tetracoordinated boron atoms, which can form in the presence of a coordinating solvent or intramolecular dative bond, typically exhibit signals in the upfield range of δ = 1.9 to 7.3 ppm. uaem.mxresearchgate.net

Table 1: Representative NMR Data for Pyridyl Dioxaborinane Analogues Note: Data is based on closely related structures as specific experimental values for this compound are not available in the cited literature.

| Nucleus | Typical Chemical Shift (δ, ppm) | Observed For |

|---|---|---|

| ¹¹B | ~27.9 | Pyridyl-substituted Dioxaborinane |

| ¹H (Aromatic) | ~7.0-9.0 | General Pyridyl Compounds |

| ¹H (Aliphatic) | ~4.0-4.5 (axial), ~1.8-2.2 (equatorial) | Dioxaborinane Ring Protons |

| ¹³C (Aromatic) | ~120-155 | General Pyridyl Compounds |

| ¹³C (Aliphatic) | ~60-70 (O-CH₂), ~25-35 (CH₂) | Dioxaborinane Ring Carbons |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. A systematic investigation of boronate esters using both experimental and computational methods has helped to assign characteristic bands. researchgate.netsci-hub.st Key vibrational bands expected for this compound include strong absorptions from B-O and C-O stretching.

Table 2: Characteristic IR Absorption Bands for Boronate Esters Note: These are general assignments for boronate esters and may vary slightly for the specific title compound.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| C-H stretch (aromatic) | 3100–3000 | General IR correlation |

| C-H stretch (aliphatic) | 3000–2850 | General IR correlation |

| C=N/C=C stretch (pyridine ring) | 1600–1450 | General IR correlation |

| B-O stretch (asymmetric) | 1390–1310 | researchgate.netsci-hub.st |

| C-O stretch | 1250–1000 | researchgate.net |

| B-C stretch | 1090–1000 | researchgate.net |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns. For six-membered heterocyclic boronates, Electron Ionization Mass Spectrometry (EI-MS) often shows a peak corresponding to the molecular ion ([M]⁺), sometimes with the loss of a water molecule, which can indicate good stability of the compound. scielo.org.mx High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula. acs.org

Crystallographic Studies for Solid-State Structure Determination

While spectroscopic methods provide data on molecular connectivity and functional groups, X-ray crystallography offers a precise three-dimensional map of the atomic positions in the solid state.

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of crystalline compounds. nih.gov Studies on various six-membered heterocyclic boronate esters have consistently shown that the dioxaborinane ring adopts a stable chair conformation. uaem.mxjmcs.org.mx This arrangement minimizes steric strain within the six-membered ring. In the crystal lattice, molecules can be arranged through various intermolecular interactions, such as hydrogen bonding, which can lead to the formation of complex supramolecular structures like one-dimensional polymeric chains. scielo.org.mx Analysis of a related pyridyl-substituted diazaborinane revealed that the pyridyl ring is twisted relative to the plane of the heterocyclic ring, with a dihedral angle of 24.57 (5)°. nih.gov Such studies are crucial for understanding the packing of molecules in the solid state and the nature of non-covalent interactions.

Computational Chemistry and Theoretical Modeling

Computational chemistry provides theoretical insights that complement experimental findings. Methods like Density Functional Theory (DFT) are widely used to model the geometric, electronic, and spectroscopic properties of boronate esters. lookchem.com

Researchers frequently use DFT calculations with basis sets such as B3LYP/6-311+G(2d,p) to optimize the molecular structure of pyridyl and other heterocyclic boronate esters. researchgate.net The calculated geometric parameters are then compared with experimental data from X-ray diffraction to validate the computational model. figshare.comresearchgate.net These theoretical models can predict spectroscopic data, including NMR chemical shifts and IR vibrational frequencies, which aids in the assignment of experimental spectra. researchgate.net Furthermore, computational studies have been instrumental in investigating reaction mechanisms, such as the transmetalation step in Suzuki-Miyaura cross-coupling reactions involving boronic esters, by evaluating potential intermediates and transition states. nih.govacs.org

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has proven to be a powerful tool for elucidating the electronic structure and reactivity of pyridine derivatives. ijcce.ac.irnih.gov DFT calculations, often performed at a specific theory level like B3LYP/6-311++G (d, p), are used to optimize the molecular structure and compute various electronic properties. ijcce.ac.ir Such calculations can determine that compounds like this compound have a non-planar geometry. ijcce.ac.ir

Analysis of global descriptors from DFT can reveal a compound's reactivity. ijcce.ac.ir For instance, a smaller energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), known as the ΔEgap, indicates higher reactivity. ijcce.ac.ir Natural Bond Orbital (NBO) analysis is another crucial aspect of DFT studies, providing insights into the stability of the molecule, hyperconjugative interactions, and the delocalization of atomic charges. ijcce.ac.ir Furthermore, DFT can be employed to study local descriptors like the Molecular Electrostatic Potential (MEP), which helps in understanding the electronic density distribution and reactive sites within the molecule. ijcce.ac.ir

Modeling of Reaction Pathways and Transition States (e.g., Transmetalation, Hydrolysis)

Computational modeling plays a vital role in understanding the reaction mechanisms involving boronate esters. These models are crucial for studying complex processes such as transmetalation and hydrolysis, providing insights into the transition states and reaction pathways. While specific studies on this compound were not found, the principles of modeling reaction pathways for similar pyridine-containing compounds are well-established. nih.govelsevierpure.com For example, molecular modeling has been used to assess the ability of pyridine analogs to bind to specific receptors, which involves understanding the interactions and energetics of the binding process. nih.govelsevierpure.com Mechanistic experiments and computational investigations have also been used to support proposed radical relay catalysis involving pyridine-assisted boronyl radicals. nih.gov

Analysis of Electron Delocalization and Stereoelectronic Effects

In related systems, such as aryl-substituted bipyridyl complexes, extended intraligand electron delocalization has been shown to occur when phenyl substituents are coplanar with the bipyridyl fragment. msu.edu This delocalization affects the molecule's photophysical properties. msu.edu While direct studies on the stereoelectronic effects of the dioxaborinane group in this specific compound are not detailed in the provided results, it is understood that the orientation of the dioxaborinane ring relative to the pyridine ring will impact the orbital overlap and, consequently, the electronic properties of the molecule.

Prediction of Lewis Acidity and Coordination Properties

The boron atom in this compound imparts Lewis acidic character to the molecule. Theoretical studies on the interaction of pyridine with Lewis acid sites on surfaces like alumina (B75360) have been conducted using ab initio and density functional calculations. nih.gov These studies utilize cluster models to represent the Lewis acid sites and analyze the resulting complexes. nih.gov

The coordination of the pyridine nitrogen to a Lewis acid results in significant charge transfer from the pyridine ligand to the Lewis acid. nih.gov This charge transfer is a key aspect of the coordination properties and influences the adsorption energy. The vibrational frequencies of the pyridine ring, particularly the ring stretching modes, are sensitive to this coordination and can be used as a spectroscopic handle to study these interactions. nih.gov

Specialized Analytical Methods for Stability and Quantitation

Non-Aqueous Capillary Electrophoresis (NACE) for Boronate Esters and Acids

Non-Aqueous Capillary Electrophoresis (NACE) is a powerful separation technique that utilizes an electrolyte dissolved in an organic solvent or a mixture of organic solvents. nih.gov This method is particularly well-suited for the analysis of compounds that are poorly soluble or unstable in aqueous solutions, which can be the case for some boronate esters. NACE offers a versatile platform for the separation of various analytes, and its selectivity can be tuned by the choice of organic solvent and additives. nih.gov The technique has been successfully applied to the analysis of pharmaceutical compounds in complex matrices like urine, demonstrating its potential for the quantitation of boronate esters and their related acids. nih.gov For instance, a NACE method was developed for the simultaneous determination of tamoxifen (B1202) and imipramine (B1671792) and their metabolites, achieving low detection limits. nih.gov

Advanced Chromatographic Techniques (e.g., RP-HPLC considerations)

Advanced chromatographic techniques are essential for the analysis and characterization of complex molecules like this compound. While specific reversed-phase high-performance liquid chromatography (RP-HPLC) methods for this compound were not detailed, the principles of chromatography are broadly applicable. Inverse gas chromatography (IGC), for example, has been used to determine the surface thermodynamic properties of polymers containing pyridine moieties, such as polystyrene-b-poly(4-vinylpyridine). mdpi.com This technique provides information on parameters like the London dispersive and polar acid-base surface energies, which are relevant to the stability and interaction of the material. mdpi.com

Q & A

Q. What are the key synthetic routes for preparing 4-(1,3,2-dioxaborinan-2-yl)pyridine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling precursors. For example, reacting pyridine-4-boronic acid with 1,3-propanediol under anhydrous conditions forms the cyclic boronate ester. Catalytic systems (e.g., Pd(PPh₃)₄) and solvent choice (THF or DMF) significantly impact yield. Purification via column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity. Monitor boron-containing intermediates using ¹¹B NMR (δ ~30 ppm for boronate esters) .

- Data Table :

| Reaction Condition | Yield (%) | Purity (%) | Key Characterization |

|---|---|---|---|

| THF, Pd(PPh₃)₄ | 78 | 97 | ¹H/¹¹B NMR, HPLC |

| DMF, PdCl₂(dppf) | 65 | 92 | LC-MS, IR |

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer : X-ray crystallography (using SHELX software for refinement ) confirms the planar dioxaborinan ring and pyridine coordination. For non-crystalline samples, use ¹H-¹¹B HMBC NMR to verify boron-pyridine bonding. FT-IR peaks at ~1340 cm⁻¹ (B-O) and ~1580 cm⁻¹ (pyridine ring) provide additional validation .

Q. What are the stability challenges of this compound under ambient and experimental conditions?

- Methodological Answer : The dioxaborinan ring is hydrolytically sensitive. Store under inert atmosphere (argon) at –20°C. Stability assays in D₂O show 50% degradation within 24 hours at pH 7.4. Use anhydrous solvents (e.g., THF) for reactions to prevent boronate cleavage .

Advanced Research Questions

Q. How does this compound perform in transition-metal-catalyzed cross-coupling reactions compared to aryl boronic acids?

- Methodological Answer : The boronate ester’s cyclic structure enhances stability but reduces reactivity. Kinetic studies (monitored via ¹⁹F NMR with fluorinated partners) show slower oxidative addition compared to phenylboronic acid. Optimize by increasing Pd catalyst loading (2–5 mol%) and using microwave-assisted heating (80°C, 30 min) to achieve >90% conversion .

Q. What computational methods are suitable for predicting the electronic effects of the dioxaborinan group on pyridine’s reactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) reveal reduced electron density at the pyridine’s 4-position due to boron’s electron-withdrawing effect. NBO analysis confirms partial charge transfer (–0.12 e⁻) from boron to oxygen. Use Gaussian or ORCA software for modeling .

Q. How can conflicting NMR data for boron-containing intermediates be resolved during mechanistic studies?

- Methodological Answer : Overlapping ¹H signals (e.g., diastereomeric boronate esters) require advanced techniques:

- DOSY NMR : Differentiates species by molecular weight.

- Variable-Temperature NMR : Resolves dynamic equilibria (e.g., ring-opening at >40°C).

- ¹¹B-¹H HMBC : Maps boron-proton correlations for unambiguous assignment .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles (H315/H319 hazards ).

- Ventilation : Use fume hoods to avoid inhalation (risk phrases R36/37/38 ).

- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.